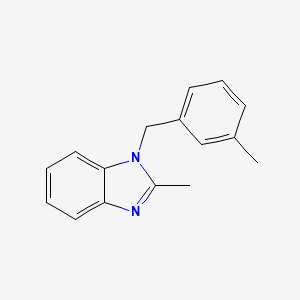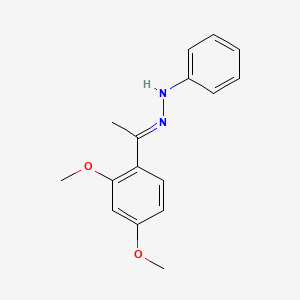![molecular formula C18H18N2O2 B5718424 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAA is a synthetic compound that belongs to the class of acrylamides and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is not well understood. However, it is believed that 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has several advantages in lab experiments, including its potent inhibitory activity against various enzymes, its synthetic accessibility, and its ability to be easily modified. However, 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide research. One potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based inhibitors for various enzymes, including kinases and proteases. Another potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based materials, including polymers and nanoparticles, for various applications, including drug delivery and imaging. Additionally, further studies are needed to investigate the potential toxicity and safety of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide in various applications.
Synthesemethoden
The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide involves the reaction between 4-aminobenzophenone and propionyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to obtain 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been extensively used in various scientific research applications, including drug discovery, material science, and chemical biology. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been used as a building block in the synthesis of various materials, including polymers and nanoparticles.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-17(21)19-15-9-11-16(12-10-15)20-18(22)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,21)(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWGPYRAGKHFV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)



